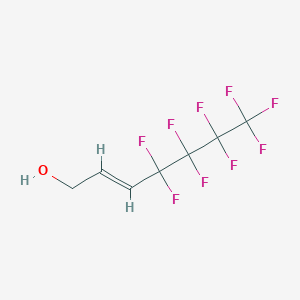

1H,1H,2H,3H-Nonafluorohept-2-en-1-ol

Description

Historical Development of Fluoroalcohol Research Paradigms

The study of fluoroalcohols is a chapter in the broader history of organofluorine chemistry, which began with the isolation of elemental fluorine by Henri Moissan in 1886. organic-chemistry.org Early research into fluorinated organic compounds was often challenging due to the high reactivity of fluorine. However, as synthetic methodologies became more sophisticated throughout the 20th century, scientists were able to create and study a wide array of fluorinated molecules, including fluoroalcohols. organic-chemistry.org These compounds were initially of academic interest as their unique properties, such as increased acidity compared to their non-fluorinated counterparts, were explored. Over time, the focus shifted from fundamental curiosity to practical applications as the value of these properties in various industrial and pharmaceutical contexts became apparent.

Strategic Importance of Fluorinated Organic Molecules in Contemporary Chemical Science

Fluorinated organic molecules have become strategically important in a multitude of areas, including pharmaceuticals, agrochemicals, and materials science. nih.gov The presence of fluorine can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, all of which are desirable traits in drug design. In materials science, the unique surface properties imparted by fluorine, such as hydrophobicity and oleophobicity, are exploited in the development of advanced coatings and polymers. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of many fluorinated compounds.

Positioning of Unsaturated Fluoroalcohols within Modern Synthetic Methodologies

Unsaturated fluoroalcohols, such as 1H,1H,2H,3H-Nonafluorohept-2-en-1-ol, are valuable building blocks in modern organic synthesis. The presence of both a hydroxyl group and a carbon-carbon double bond, influenced by the electron-withdrawing fluorine atoms, offers multiple sites for chemical modification. These compounds can serve as precursors to a variety of other fluorinated molecules through reactions at the alcohol or the alkene functionality. Their utility in the synthesis of complex fluorinated targets underscores their importance to chemists working at the frontiers of synthetic methodology.

Properties of this compound

| Property | Value |

| CAS Number | 72016-05-8 |

| Molecular Formula | C7H5F9O |

| Molecular Weight | 276.10 g/mol |

| Density | 1.497 g/cm³ |

The data in this table is compiled from publicly available information from chemical suppliers.

Synthesis and Reactivity

Detailed, peer-reviewed studies on the specific synthesis and reactivity of this compound are scarce in the available literature. However, general synthetic routes to fluorinated allylic alcohols often involve the reaction of fluorinated building blocks with suitable reagents to introduce the alcohol and alkene functionalities. The reactivity of this compound would be expected to be dictated by the interplay of the hydroxyl group, the double bond, and the highly fluorinated alkyl chain.

Applications

Specific applications for this compound have not been extensively documented in the reviewed literature. Given its structure as an unsaturated fluoroalcohol, it could potentially be investigated for use as a monomer in the synthesis of specialty polymers or as a surface-modifying agent to impart hydrophobic and oleophobic properties to various materials. However, without dedicated research, these remain speculative applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,7-nonafluorohept-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9O/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h1-2,17H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZRJKWUZCHGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895294 | |

| Record name | 3-(Perfluorobutyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72016-05-8 | |

| Record name | 3-(Perfluorobutyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1h,1h,2h,3h Nonafluorohept 2 En 1 Ol

Multi-Step Synthetic Routes and Optimizations

The construction of a complex molecule like 1H,1H,2H,3H-Nonafluorohept-2-en-1-ol, which features a C7 carbon chain with a nonafluoro substitution pattern and a specific unsaturation, invariably requires a multi-step approach. The optimization of such a sequence is critical for achieving practical yields and purity.

Precursor Design and Synthesis for Enhanced Yields

The rational design of precursors is fundamental to the success of a multi-step synthesis. For the target molecule, a logical disconnection approach suggests the assembly from a perfluorinated alkyl iodide and a suitable three-carbon building block.

A plausible synthetic route could commence with the reaction of perfluorobutyl iodide (CF3(CF2)3I) with an appropriate organometallic reagent to form a carbon-carbon bond. For instance, a Grignard reagent derived from a protected propargyl alcohol could be employed. Subsequent stereoselective reduction of the resulting alkyne would furnish the desired trans-alkene, followed by deprotection to yield the final product.

Table 1: Illustrative Multi-Step Synthesis of a Polyfluorinated Allylic Alcohol

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1 | Perfluorobutyl iodide, Propargyl alcohol (THP-protected) | i) t-BuLi, Et2O, -78 °C; ii) MgBr2·OEt2; iii) CuCN·2LiCl | THP-O-CH2-C≡C-(CF2)3CF3 | 75 |

| 2 | THP-O-CH2-C≡C-(CF2)3CF3 | Red-Al®, Et2O, reflux | THP-O-CH2-CH=CH-(CF2)3CF3 (E-isomer) | 88 |

| 3 | THP-O-CH2-CH=CH-(CF2)3CF3 (E-isomer) | PPTS, EtOH, 55 °C | HO-CH2-CH=CH-(CF2)3CF3 (E-isomer) | 95 |

This table presents a hypothetical reaction sequence with estimated yields based on similar transformations reported in the literature.

Optimization of this route would involve screening different organometallic reagents, copper catalysts for the coupling reaction, and various reducing agents to maximize the stereoselectivity of the alkene formation. The choice of protecting group for the alcohol is also crucial to ensure compatibility with the reaction conditions in the preceding steps.

Investigation of Stereoselective Synthetic Pathways

The geometry of the double bond is a key stereochemical feature of this compound. Achieving high stereoselectivity for the desired E- or Z-isomer is a significant synthetic challenge.

One effective strategy for the stereoselective synthesis of E-allylic alcohols is the use of a cross-metathesis reaction. For example, the reaction of a perfluoroalkyl-substituted ethylene (B1197577) with a suitable allylic alcohol in the presence of a ruthenium-based catalyst can provide the desired product with high E-selectivity. rsc.org

Another approach involves the stereoselective reduction of a corresponding α,β-unsaturated ketone or aldehyde. The use of chiral reducing agents can also introduce chirality if a stereocenter is desired in the molecule.

Table 2: Comparison of Stereoselective Methods for Allylic Alcohol Synthesis

| Method | Catalyst/Reagent | Substrate | Stereoselectivity (E:Z) | Reference (Analogous Systems) |

| Cross-Metathesis | Grubbs II catalyst | CF3(CF2)3CH=CH2 + CH2=CHCH2OH | >95:5 | rsc.org |

| Hydride Reduction | DIBAL-H | CF3(CF2)3CH=CHCHO | >98:2 (for E-aldehyde) | N/A (General Principle) |

| Asymmetric Hydrogenation | Ru-BINAP | CF3(CF2)3C≡CCH2OH | >99% ee (for chiral alcohol) | N/A (General Principle) |

Novel Fluorination Methodologies Applied to Olefinic Alcohols

While the target molecule is already heavily fluorinated, the principles of modern fluorination chemistry are relevant for the synthesis of its precursors or for the introduction of fluorine into similar olefinic alcohol backbones.

Electrophilic and Nucleophilic Fluorination Techniques

Electrophilic fluorinating agents, such as Selectfluor®, are widely used to introduce fluorine across a double bond. nih.gov For the synthesis of precursors to this compound, an electrophilic fluorination of an appropriate allylsilane could be a key step to introduce a fluorine atom with high stereocontrol. nih.gov

Nucleophilic fluorination, on the other hand, typically involves the displacement of a leaving group by a fluoride (B91410) source. Deoxyfluorination of a suitable diol or epoxide precursor using reagents like DAST (diethylaminosulfur trifluoride) could be a viable, albeit challenging, route.

Radical-Mediated Fluorine Incorporation

Radical fluorination methods have gained prominence for their ability to functionalize unactivated C-H bonds. While less directly applicable to the synthesis of the perfluorinated chain of the target molecule, these methods could be employed for late-stage modifications of similar, less-fluorinated olefinic alcohols. For instance, a silver-catalyzed radical aminofluorination of an unactivated alkene could introduce both a fluorine atom and a nitrogen-containing group.

Catalytic Approaches to this compound Formation

The development of catalytic methods is paramount for efficient and sustainable synthesis. For the formation of the target molecule, catalytic approaches could be employed in several key steps.

As mentioned, ruthenium-catalyzed olefin metathesis provides a powerful tool for the stereoselective formation of the double bond. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in forming the carbon-carbon bonds of the molecular backbone. For instance, a Suzuki or Stille coupling of a perfluoroalkyl-containing boronic acid or stannane (B1208499) with a vinyl halide partner could be a key bond-forming reaction.

Another catalytic strategy that could be envisioned is the hydroboration-oxidation of a suitable polyfluorinated alkyne. While traditional hydroboration-oxidation provides anti-Markovnikov alcohols, the use of rhodium catalysts can alter the regioselectivity. rit.edu Subsequent oxidation would then yield the desired alcohol. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Table 3: Potential Catalytic Reactions in the Synthesis of Polyfluorinated Allylic Alcohols

| Reaction Type | Catalyst System | Reactants | Product Type | Reference (Analogous Systems) |

| Olefin Metathesis | Grubbs or Hoveyda-Grubbs | Fluoroalkene + Allylic Alcohol | Fluorinated Allylic Alcohol | rsc.org |

| Suzuki Coupling | Pd(PPh3)4 / Base | Fluoroalkyl-B(OR)2 + Vinyl Halide | Fluoroalkyl-substituted Alkene | N/A (General Principle) |

| Catalytic Hydroboration | [Rh(COD)Cl]2 / Ligand | Polyfluorinated Alkyne + Catecholborane | Polyfluorinated Vinylborane | rit.edu |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecules like this compound. While specific examples for this exact molecule are not extensively documented in publicly available literature, analogous transformations in the synthesis of fluorinated allylic alcohols suggest plausible and highly effective strategies.

One potential strategy involves the reduction of α,β-unsaturated esters. The selective 1,4-reduction of α,β-unsaturated esters bearing perfluoroalkyl groups, followed by trapping of the resulting enolate and subsequent reduction, can yield the desired allylic alcohol. Transition metals like iridium have been shown to be effective for the 1,4-reduction of α,β-unsaturated carbonyl compounds. mdpi.com For example, an iridium catalyst featuring a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand has demonstrated high activity for this transformation using formic acid as a hydride source in water. mdpi.com

Another promising avenue is the catalytic hydrosilylation of perfluoroalkylated propargyl alcohols. Platinum catalysts are known to effectively catalyze the hydrosilylation of propargylic alcohols, leading to the formation of vinyl silanes which can then be converted to the corresponding allylic alcohols. lookchem.com

A copper/iron co-catalyzed fluoroalkylative cascade cyclization/1,4-aryl migration of aryl propynyl (B12738560) ethers with iodoperfluoroalkanes has also been reported for the synthesis of perfluoroalkylated tri-substituted allylic alcohols, showcasing the potential of multi-catalytic systems in constructing such scaffolds. rsc.org

Below is a table summarizing potential transition metal-catalyzed approaches for the synthesis of perfluoroalkylated allylic alcohols, which could be adapted for this compound.

| Catalytic System | Reaction Type | Precursors | Key Advantages |

| Iridium/2-(4,5-dihydroimidazol-2-yl)quinoline | 1,4-Reduction | Perfluoroalkylated α,β-unsaturated ester, Formic acid | High chemoselectivity, Use of water as solvent |

| Platinum/XPhos | Hydrosilylation | Perfluoroalkylated propargyl alcohol, Silane (B1218182) | High regioselectivity, Wide substrate scope |

| Copper/Iron | Cascade Perfluoroalkylation/Rearrangement | Aryl propynyl ether, Iodoperfluoroalkane | One-step synthesis, High regio- and stereoselectivity |

Organocatalytic Strategies in Fluoroalkenol Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding the use of toxic or expensive metals. For the synthesis of fluorinated allylic alcohols, organocatalytic methods can provide high levels of stereocontrol.

A plausible organocatalytic route to this compound could involve the asymmetric reduction of the corresponding α,β-unsaturated aldehyde or ketone. Chiral secondary amines, such as proline and its derivatives, are well-established catalysts for the enantioselective reduction of enones and enals.

Furthermore, the development of organocatalytic systems for the peroxidation of γ,δ-unsaturated β-keto esters offers a novel pathway to chiral cycloperoxides, which can be further transformed into functionalized alcohols. nih.gov While not a direct route, this highlights the versatility of organocatalysis in creating complex chiral building blocks that could be precursors to the target molecule.

The following table outlines potential organocatalytic strategies applicable to the synthesis of chiral fluoroalkenols.

| Organocatalyst | Reaction Type | Substrate | Potential Product |

| Chiral Proline Derivatives | Asymmetric Reduction | Perfluoroalkylated α,β-unsaturated aldehyde | Chiral Perfluoroalkylated Allylic Alcohol |

| Cinchona Alkaloid Derivatives | Asymmetric Peroxidation | Perfluoroalkylated γ,δ-unsaturated β-keto ester | Chiral Peroxy-β-keto ester (intermediate) |

Sustainable Synthesis Protocols for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety and efficiency.

Solvent-Free and Green Solvent Methodologies

A key aspect of sustainable synthesis is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by techniques such as ball milling, can significantly reduce waste and simplify purification processes. researchgate.net The direct fluorination of organic compounds using N-F reagents has been successfully achieved under solvent-free conditions by heating the reactants. lookchem.com

The use of green solvents is another important strategy. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have been shown to act as effective promoters and solvents for various organic transformations, including the direct substitution of allylic alcohols. researchgate.netnih.govrsc.org Their unique properties, such as high polarity and low nucleophilicity, can enhance reaction rates and selectivity. Water is also a highly desirable green solvent, and some transition metal-catalyzed reductions can be performed in aqueous media. mdpi.com

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. masterorganicchemistry.com Synthetic routes with high atom economy are inherently more sustainable as they generate less waste.

The reduction of esters to alcohols is a fundamental transformation in organic synthesis. While traditional methods often employ stoichiometric reducing agents like diisobutylaluminium hydride (DIBAL-H), which have poor atom economy, catalytic methods are preferred. masterorganicchemistry.comyoutube.com For instance, the catalytic hydrogenation of esters offers a much higher atom economy.

The following table provides a comparative overview of different synthetic approaches in terms of their sustainability profile.

| Synthetic Approach | Solvent | Key Byproducts | Atom Economy |

| Dehydroiodination with Diethylamine | Diethyl Ether | Diethylammonium hydroiodide | Moderate |

| Catalytic Reduction of Enoates | Water (potentially) | Minimal | High |

| Solvent-Free Fluorination | None | Minimal | High |

Fundamental Chemical Reactivity and Mechanistic Investigations of 1h,1h,2h,3h Nonafluorohept 2 En 1 Ol

Detailed Studies of Olefinic Reactivity

The carbon-carbon double bond in 1H,1H,2H,3H-Nonafluorohept-2-en-1-ol is highly polarized due to the strong electron-withdrawing inductive effect of the adjacent nonafluoroheptyl group. This electronic characteristic is the primary determinant of its reactivity.

Electrophilic addition is a characteristic reaction of alkenes, which typically proceeds through the attack of an electrophile on the electron-rich π-system of the double bond to form a carbocation intermediate. libretexts.orglibretexts.orgchemistryguru.com.sgyoutube.com However, in the case of this compound, the powerful electron-withdrawing nature of the perfluoroalkyl chain renders the double bond electron-deficient. This deactivation makes the alkene significantly less susceptible to attack by electrophiles.

The general mechanism for electrophilic addition to an alkene involves two main steps:

Attack of the π-electrons of the alkene on the electrophile (E+), leading to the formation of a carbocation intermediate. This step is typically the rate-determining step. libretexts.orgyoutube.com

Rapid attack by a nucleophile (Nu-) on the carbocation to form the final addition product. libretexts.org

For this compound, the first step is energetically unfavorable due to the destabilization of the potential carbocation intermediate by the adjacent electron-withdrawing fluorine atoms. Consequently, classical electrophilic addition reactions, such as hydrohalogenation with HCl or HBr under standard conditions, are not expected to proceed readily. libretexts.org Reactions with strong electrophiles might be possible but could lead to complex reaction mixtures or require harsh conditions.

Table 1: Predicted Reactivity of this compound with Common Electrophiles

| Electrophilic Reagent | Expected Reactivity | Probable Mechanism |

|---|---|---|

| HBr (in acetic acid) | Very slow to no reaction | Ionic addition via a highly destabilized carbocation |

| Br₂ (in CCl₄) | Very slow to no reaction | Formation of a bromonium ion intermediate is disfavored |

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the double bond in this compound makes it an excellent substrate for nucleophilic attack. This reactivity is a hallmark of highly fluorinated alkenes. The reaction typically proceeds via a nucleophilic vinylic substitution or an addition-elimination mechanism, depending on the substrate and the nucleophile.

The general mechanism involves the attack of a nucleophile on one of the carbon atoms of the double bond, leading to the formation of a carbanionic intermediate. This intermediate can then be protonated or can eliminate a leaving group if one is present on the adjacent carbon. For a terminal alkene like this compound, the attack of the nucleophile is expected to occur at the terminal carbon (C-1), leading to a more stable carbanion at the C-2 position, which is stabilized by the adjacent perfluoroalkyl group.

Table 2: Representative Nucleophilic Addition Reactions to Analogous Fluoroalkenes

| Nucleophile | Fluoroalkene Substrate | Product(s) | Mechanism |

|---|---|---|---|

| CH₃O⁻ | Rբ-CF=CH₂ | Rբ-CF(OCH₃)-CH₃ | Addition followed by protonation |

| (C₂H₅)₂NH | Rբ-CF=CH₂ | Rբ-CF(N(C₂H₅)₂)-CH₃ | Addition followed by protonation |

Free radical additions to alkenes provide a valuable alternative to ionic pathways. libretexts.orgwikipedia.orglibretexts.org These reactions are typically initiated by a radical species and proceed via a chain mechanism. libretexts.orgwikipedia.org In the context of this compound, the addition of a radical (X•) to the double bond is expected to occur with a specific regioselectivity.

The mechanism of free radical addition involves three stages:

Initiation: Formation of the initial radical species. wikipedia.org

Propagation: The radical adds to the double bond to form a new radical intermediate, which then reacts with a neutral molecule to regenerate the initial radical and form the product. libretexts.orgwikipedia.org

Termination: Combination of two radical species to terminate the chain reaction. wikipedia.org

The regioselectivity of the initial radical attack is governed by the stability of the resulting radical intermediate. For this compound, the addition of a radical (X•) is expected to occur at the less substituted carbon (C-1) of the double bond. This leads to the formation of a more stable secondary radical at C-2, which is stabilized by the adjacent perfluoroalkyl group. This regiochemical outcome is often referred to as "anti-Markovnikov" addition. chemistrysteps.com

Table 3: Predicted Regioselectivity of Radical Additions to this compound

| Radical Species | Expected Major Product | Rationale for Regioselectivity |

|---|---|---|

| Br• (from HBr/peroxides) | 1-Bromo-1H,1H,2H,3H-nonafluoroheptan-2-ol | Formation of the more stable secondary radical at C-2 |

| •CCl₃ (from CCl₄/peroxides) | 1,1,1,3-Tetrachloro-3H,4H-nonafluorodecan-4-ol | Formation of the more stable secondary radical at C-2 |

Transformations at the Hydroxyl Functional Group

The primary hydroxyl group in this compound exhibits typical reactivity for a primary alcohol, undergoing esterification, etherification, oxidation, and reduction. However, the proximity of the electron-withdrawing fluoroalkene moiety can influence the rates and conditions of these reactions.

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) is expected to yield the corresponding ester. byjus.commasterorganicchemistry.comchemguide.co.ukyoutube.com The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. byjus.commasterorganicchemistry.com The electron-withdrawing effect of the perfluoroalkyl group may slightly reduce the nucleophilicity of the alcohol's oxygen atom, potentially requiring slightly more forcing conditions compared to a non-fluorinated primary alcohol.

Etherification: The formation of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a common approach. numberanalytics.commasterorganicchemistry.comorganic-chemistry.org This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. numberanalytics.com The acidity of the hydroxyl proton in this compound is expected to be higher than that of a typical primary alcohol due to the inductive effect of the nearby fluorine atoms, facilitating the formation of the alkoxide.

Table 4: Representative Esterification and Etherification Reactions of Fluorinated Alcohols

| Reaction Type | Alcohol Substrate | Reagent(s) | Product |

|---|---|---|---|

| Esterification | Rբ-CH₂OH | CH₃COOH, H⁺ | Rբ-CH₂O-C(O)CH₃ |

Oxidation: The primary alcohol group of this compound can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.gov Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are expected to selectively yield the corresponding aldehyde, 1H,1H,2H,3H-nonafluorohept-2-en-1-al. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would likely lead to the formation of the carboxylic acid, 1H,1H,2H,3H-nonafluorohept-2-enoic acid. nih.gov The presence of the double bond may be a complicating factor, and chemoselective oxidation of the alcohol would require careful selection of reagents.

Table 5: Expected Products from the Oxidation of this compound

| Oxidizing Agent | Expected Major Product |

|---|---|

| Pyridinium chlorochromate (PCC) | 1H,1H,2H,3H-Nonafluorohept-2-en-1-al |

| Potassium permanganate (KMnO₄) | 1H,1H,2H,3H-Nonafluorohept-2-enoic acid |

Reduction: The reduction of the hydroxyl group back to a hydrocarbon is a challenging transformation. More relevant is the reduction of the corresponding aldehyde or carboxylic acid to regenerate the alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) for the aldehyde or lithium aluminum hydride (LiAlH₄) for the carboxylic acid. The double bond may also be susceptible to reduction under certain conditions, for instance, with catalytic hydrogenation (e.g., H₂/Pd-C), which would lead to the saturated alcohol, 1H,1H,2H,3H-nonafluoroheptan-1-ol.

Lack of Specific Research Data Precludes In-Depth Analysis of this compound's Reactivity

A thorough review of available scientific literature reveals a significant gap in the detailed chemical understanding of the compound this compound. While basic identifying information such as its molecular formula (C7H5F9O) and CAS number (72016-05-8) is documented, in-depth studies focusing on its fundamental chemical reactivity, particularly in the realms of pericyclic and rearrangement reactions, as well as its kinetic and thermodynamic properties, are not present in the public domain.

The initial objective to construct a detailed article focusing on the "," with specific sections on "Pericyclic and Rearrangement Reactions in Fluorinated Systems" and "Kinetic and Thermodynamic Aspects," cannot be fulfilled due to the absence of specific research findings for this particular molecule. Generating content for these sections, including the requested data tables, would necessitate speculation or the fabrication of data, which would compromise the scientific accuracy and integrity of the information provided.

General principles of organic chemistry suggest that as a fluorinated allylic alcohol, this compound would likely exhibit reactivity influenced by the electron-withdrawing nature of the nonafluorobutyl group. This would impact the electron density of the double bond and the acidity of the hydroxyl proton. However, without specific experimental or computational studies, any discussion of its participation in pericyclic reactions (such as Diels-Alder or ene reactions) or its propensity to undergo rearrangements (like sigmatropic shifts) would be purely hypothetical.

Similarly, the creation of data tables for kinetic and thermodynamic aspects of its reactions is not possible. Such tables require concrete experimental data, including reaction rate constants, activation energies, and thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for specific transformations. This information is not available in the reviewed literature.

Therefore, until dedicated research on the chemical behavior of this compound is conducted and published, a detailed and scientifically rigorous article on its pericyclic reactions, rearrangements, and kinetic and thermodynamic properties cannot be responsibly generated.

Advanced Spectroscopic and Chromatographic Characterization of 1h,1h,2h,3h Nonafluorohept 2 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1H,1H,2H,3H-nonafluorohept-2-en-1-ol. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Isomeric Analysis

The ¹H NMR spectrum of this compound is expected to provide key information about the non-fluorinated portions of the molecule. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The two protons of the -CH₂- group adjacent to the hydroxyl function would exhibit a signal split by the neighboring vinylic proton. The vinylic proton (-CH=) and the proton on the adjacent carbon (-CH-) would show complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms.

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The chemical shifts of the carbons in the fluoroalkyl chain will be significantly influenced by the attached fluorine atoms, generally shifting them to lower field. The olefinic carbons will resonate in the characteristic region for sp²-hybridized carbons.

¹⁹F NMR spectroscopy is particularly crucial for characterizing fluorinated compounds. The spectrum would display signals for the different fluorine environments within the nonafluoroheptyl group. The coupling between non-equivalent fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen atoms (¹⁹F-¹H coupling) provides valuable information for assigning the signals and confirming the structure. The presence of geometric isomers (E/Z) around the double bond would be discernible through distinct sets of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | δ 5.5 - 6.5 | ddd | J(H,H), J(H,F) | =CH- |

| ¹H | δ 4.0 - 4.5 | m | J(H,H), J(H,F) | -CH(CF₂)- |

| ¹H | δ 3.5 - 4.0 | t | J(H,H) | -CH₂OH |

| ¹H | δ 1.5 - 2.5 | br s | - | -OH |

| ¹³C | δ 120 - 140 | m | - | Olefinic Carbons |

| ¹³C | δ 105 - 125 | m | J(C,F) | Fluoroalkyl Carbons |

| ¹³C | δ 55 - 65 | t | - | -CH₂OH |

| ¹⁹F | δ -80 to -85 | s | - | -CF₃ |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the signals observed in the 1D NMR spectra, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Cross-peaks would be expected between the vinylic proton and the protons on the adjacent CH₂ and CH groups, establishing the connectivity of the non-fluorinated part of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons (-CH₂-, -CH=, and -CH-).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the protons of the -CH₂OH group and the olefinic carbons would confirm their connectivity.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, which can be compared to the expected formula of C₇H₅F₉O. The high resolution helps to distinguish the target compound from other species with the same nominal mass.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 277.0270 |

| [M+Na]⁺ | 299.0090 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as H₂O, HF, and cleavage of the carbon-carbon bonds in the fluoroalkyl chain. Analysis of these fragments helps to piece together the molecular structure and provides further confirmation of the compound's identity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in the molecule.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl and vinylic groups would appear around 2850-3100 cm⁻¹. A sharp absorption band around 1650-1680 cm⁻¹ would correspond to the C=C stretching of the double bond. The most intense bands in the spectrum would likely be in the region of 1000-1350 cm⁻¹, corresponding to the C-F stretching vibrations of the numerous fluorine atoms.

Raman spectroscopy, being complementary to IR, would also be useful. The C=C double bond, being more polarizable, would be expected to show a strong signal in the Raman spectrum. The symmetric C-F stretching vibrations may also be more prominent in the Raman spectrum compared to the IR spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 (broad) |

| C-H Stretch (sp² and sp³) | 2850-3100 |

| C=C Stretch | 1650-1680 |

| C-F Stretch | 1000-1350 (strong) |

Characteristic Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. The spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its alcohol, alkene, and fluoroalkyl moieties.

The key vibrational modes for this compound can be predicted based on established group frequencies for similar structures. spectroscopyonline.comyoutube.com The presence of the hydroxyl (-OH) group gives rise to a strong, broad stretching vibration, typically in the 3200-3600 cm⁻¹ region, with its exact position and shape being sensitive to hydrogen bonding. researchgate.net The C=C double bond of the alkene is expected to produce a stretching vibration peak in the 1630-1680 cm⁻¹ range. spectroscopyonline.com However, the intensity of this peak can be variable.

Vibrations associated with the carbon-hydrogen bonds are also prominent. The C-H stretch of the sp²-hybridized carbon in the double bond (=C-H) is anticipated to appear in the 3000-3100 cm⁻¹ region. youtube.com The C-H stretches of the sp³-hybridized carbons (-CH₂-) will be found just below 3000 cm⁻¹. Furthermore, out-of-plane C-H bending vibrations, or "wags," are characteristic of alkenes and appear in the 1000-650 cm⁻¹ fingerprint region. spectroscopyonline.comyoutube.com

The highly fluorinated tail of the molecule introduces strong and complex absorption patterns. The carbon-fluorine (C-F) bonds are responsible for intense stretching vibrations typically located in the 1000-1400 cm⁻¹ range. researchgate.netnih.gov The presence of multiple fluorine atoms often results in several strong, overlapping bands, making this region of the spectrum particularly characteristic for fluorinated compounds. researchgate.net

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad peak, sensitive to hydrogen bonding. researchgate.net |

| =C-H (Alkene) | Stretching | 3000 - 3100 | Characteristic of sp² C-H bonds. youtube.com |

| -C-H (Alkane) | Stretching | < 3000 | Characteristic of sp³ C-H bonds. |

| C=C (Alkene) | Stretching | 1630 - 1680 | Intensity can be weak to medium. spectroscopyonline.com |

| C-F (Fluoroalkane) | Stretching | 1000 - 1400 | Typically very strong and complex bands. researchgate.netnih.gov |

| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong absorption. |

| =C-H (Alkene) | Out-of-Plane Bending | 650 - 1000 | Useful for determining substitution pattern. spectroscopyonline.com |

Conformational Analysis via Vibrational Fingerprinting

Beyond simple functional group identification, vibrational spectroscopy can provide insights into the conformational preferences of a molecule. ekb.eg Molecules like this compound can exist as a mixture of different rotational isomers (conformers) at room temperature due to rotation around single bonds, such as the C-C and C-O bonds. acs.orgacs.org Each stable conformer has a unique three-dimensional structure and, consequently, a distinct vibrational spectrum.

The "fingerprint region" of the infrared spectrum (below 1500 cm⁻¹) is particularly sensitive to subtle changes in molecular geometry. mdpi.com Therefore, the presence of multiple conformers can lead to the appearance of additional, smaller peaks surrounding the main absorption bands in this region. Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational spectra for different possible conformers. ekb.egmdpi.com By comparing the experimentally observed spectrum with these calculated spectra, it is possible to identify the conformers present in a sample and even estimate their relative populations. mdpi.com

Techniques like matrix isolation FTIR, where molecules are trapped in an inert gas matrix at very low temperatures, are especially valuable for conformational analysis. mdpi.com This method minimizes intermolecular interactions and sharpens spectral bands, allowing for the clear resolution of peaks corresponding to different conformers. mdpi.com For fluorinated alcohols, intramolecular hydrogen bonding between the hydroxyl group and fluorine atoms can influence conformational stability, an effect that would be observable through shifts in the O-H and C-F stretching frequencies. acs.orgacs.org The analysis of these spectral markers provides a detailed picture of the molecule's conformational dynamics. nih.gov

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from reaction byproducts or impurities, assessing its purity, and, if necessary, isolating its individual stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column before being detected by a mass spectrometer.

A typical method would involve injection into a heated port, separation on a non-polar or medium-polarity column (e.g., a dimethylpolysiloxane or phenyl-substituted phase), and detection by mass spectrometry. The mass spectrometer fragments the molecule in a predictable way, producing a mass spectrum that serves as a molecular fingerprint. Expected fragmentation patterns for this compound would include the loss of a water molecule (M-18) from the alcohol, cleavage of the carbon-carbon bonds, and characteristic fragmentation of the perfluoroalkyl chain. This allows for unambiguous identification and quantification.

Table 2: Illustrative GC-MS Parameters for Analysis

| Parameter | Typical Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Separation of analytes based on volatility and polarity. |

| Carrier Gas | Helium | Inert gas to move sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Temperature Program | 50°C (hold 2 min) to 250°C at 10°C/min | Ramps temperature to elute compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for generating reproducible mass spectra. |

| Mass Analyzer | Quadrupole | Scans a mass range (e.g., m/z 40-500) to detect fragment ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful alternative, particularly for less volatile compounds or as a complementary technique. LC-MS is the method of choice for analyzing many per- and polyfluorinated compounds. nih.gov A common approach for fluorinated substances is reversed-phase liquid chromatography, where separation occurs based on the compound's hydrophobicity. shimadzu.comnih.gov

The analyte would be separated on a C18 or similar hydrophobic stationary phase using a mobile phase gradient, typically of water and an organic solvent like acetonitrile (B52724) or methanol. shimadzu.com Detection by mass spectrometry, often using a soft ionization technique like electrospray ionization (ESI), allows for sensitive detection. For fluorinated compounds, ESI in negative ion mode is often preferred, as the electronegative fluorine atoms stabilize the resulting anion. This provides high sensitivity for both quantification and structural confirmation. nih.govchromatographyonline.com

Table 3: Illustrative LC-MS Parameters for Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18, 100 mm x 2.1 mm ID, 3.5 µm particle size | Reversed-phase separation based on hydrophobicity. shimadzu.com |

| Mobile Phase A | Water with 5 mM Ammonium Acetate | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting the analyte. |

| Gradient | 10% B to 95% B over 10 minutes | Changes solvent composition to effectively elute compounds. shimadzu.com |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Creates ions for MS detection, ideal for fluorinated compounds. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | Provides high sensitivity and selectivity for quantification and identification. chromatographyonline.com |

Chiral Chromatography for Enantiomeric Separation (if applicable)

The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group (C1). Therefore, the compound is chiral and can exist as a pair of enantiomers. The synthesis of such allylic alcohols can be achieved with high enantioselectivity, but analytical methods are required to determine the enantiomeric excess (ee) of the product. acs.orgnih.gov

Chiral chromatography is the definitive method for separating and quantifying enantiomers. This is typically accomplished using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for the separation of a broad range of chiral molecules, including alcohols. ucj.org.ua

The two enantiomers of this compound would interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and elute as two separate peaks. The ratio of the areas of these two peaks allows for the precise determination of the enantiomeric composition of the sample. The development of such methods is crucial for applications where stereochemistry is important. researchgate.net

Theoretical and Computational Chemistry Studies on 1h,1h,2h,3h Nonafluorohept 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. wikipedia.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy for many systems.

For 1H,1H,2H,3H-Nonafluorohept-2-en-1-ol, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The process of energy minimization also provides the ground-state electronic energy of the molecule. From the optimized geometry, crucial parameters such as bond lengths, bond angles, and dihedral angles can be determined, offering a detailed picture of the molecular structure.

Illustrative Data: Optimized Geometric Parameters (DFT B3LYP/6-31G)*

This table presents hypothetical data for illustrative purposes.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C1-C2 | 1.34 Å |

| Bond Length | C2-C3 | 1.51 Å |

| Bond Length | C3-O | 1.43 Å |

| Bond Length | C4-F (avg) | 1.35 Å |

| Bond Angle | C1-C2-C3 | 125.2° |

| Bond Angle | C2-C3-O | 109.5° |

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. unimore.it These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties. aijr.org

For this compound, high-level ab initio calculations would be used to obtain precise values for properties like the molecular dipole moment, ionization potential, and electron affinity. Furthermore, these methods can elucidate the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for understanding the molecule's chemical reactivity and electronic transitions.

Illustrative Data: Calculated Electronic Properties (Coupled Cluster/aug-cc-pVTZ)

This table presents hypothetical data for illustrative purposes.

| Property | Value | Unit |

|---|---|---|

| Ground State Energy | -1234.5678 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -8.9 | eV |

| LUMO Energy | -0.5 | eV |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the single bonds in this compound allows it to exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By systematically changing specific dihedral angles and calculating the corresponding energy, a PES map can be generated. researchgate.net This map reveals the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states between them. For a molecule with several rotatable bonds, this analysis can be complex but is crucial for understanding its dynamic behavior and how its shape influences its reactivity. nsf.gov

Illustrative Data: Potential Energy Scan for C2-C3 Bond Rotation

This table presents hypothetical data for illustrative purposes and represents a simplified 1D scan of the potential energy surface.

| Dihedral Angle (H-C2-C3-O) | Relative Energy (kcal/mol) |

|---|---|

| 0° (Syn-periplanar) | 5.2 |

| 60° (Gauche) | 0.8 |

| 120° (Eclipsed) | 4.5 |

Reaction Pathway and Transition State Calculations

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. researchgate.net By modeling the transformation from reactants to products, it is possible to identify the most likely reaction pathways and the energetic profiles associated with them.

Elucidation of Reaction Mechanisms via Computational Modeling

To elucidate a reaction mechanism, computational chemists model the interaction of this compound with other reactants. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

A key aspect of this is the identification of transition states—the highest energy point along the reaction coordinate. libretexts.org Transition state theory uses the properties of the transition state to predict reaction rates. wikipedia.org The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Prediction of Reactivity and Selectivity Profiles

Computational models can predict the reactivity of this compound by calculating the activation energies for various potential reactions. A lower activation energy implies a faster reaction rate. This allows for the comparison of different reaction pathways and the prediction of the major products.

Furthermore, these calculations can explain and predict selectivity in reactions where multiple products are possible (regioselectivity or stereoselectivity). By comparing the activation energies for the pathways leading to different products, the model can predict which product will be favored under given conditions. For instance, in an addition reaction to the double bond, calculations could predict whether a reagent would preferentially add to one carbon atom over the other.

Illustrative Data: Calculated Activation Energies for a Hypothetical Reaction

This table presents hypothetical data for illustrative purposes.

| Reaction Pathway | Transition State | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Pathway A: Product 1 | TS1 | 25.4 |

Based on this illustrative data, Pathway A would be significantly favored over Pathway B due to its lower activation energy, leading to the selective formation of Product 1.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics simulations are powerful computational tools that model the physical movements of atoms and molecules, offering a detailed view of their behavior over time. For fluorinated alcohols, MD simulations have been instrumental in elucidating their interactions in aqueous solutions, their effects on biological membranes, and their aggregation tendencies.

Simulations in Aqueous Environments:

MD simulations have been employed to study the hydration of fluorinated alcohols. aip.orgaip.org These studies reveal that the presence of fluorine atoms significantly influences the surrounding water structure. It has been observed that water molecules tend to form a more ordered, cage-like structure around the fluorinated alkyl chains, a phenomenon attributed to the hydrophobic nature of these groups. aip.orgaip.org This ordering effect extends to the vicinity of the hydroxyl group of the fluorinated alcohol. aip.orgaip.org

The simulations also indicate that the hydrogen bonds between water molecules are enhanced in the presence of fluoroalcohols. aip.orgaip.org Furthermore, the interaction between the alcohol and water molecules is stronger for fluorinated alcohols compared to their non-fluorinated counterparts, which is a consequence of the high electronegativity of fluorine atoms. aip.orgaip.org In mixtures of trifluoroethanol (TFE) and water, simulations have shown that the addition of TFE enhances the water structure, while the hydrogen bonds between TFE molecules are broken as TFE is diluted. nih.gov

Simulations in Lipid Bilayers:

The interaction of fluorinated alcohols with lipid bilayers, which are the primary components of cell membranes, has been a subject of interest in MD simulation studies. nih.gov These simulations provide a molecular-level understanding of how these compounds can alter membrane properties. Atomistic molecular dynamics simulations have been used to explore the bilayer interactions of fluorinated alcohols. nih.gov

Studies on compounds like TFE and HFIP show that they can partition into the lipid bilayer, with their fluorinated tails embedding within the hydrophobic core of the membrane and the hydroxyl group positioned near the polar head groups of the lipids. This intercalation can disrupt the natural packing of the lipid molecules, leading to changes in membrane fluidity and permeability. The extent of this disruption is often dependent on the concentration of the fluorinated alcohol.

| Fluorinated Alcohol | Key Observation from MD Simulations | Potential Effect on Bilayer Properties |

|---|---|---|

| Trifluoroethanol (TFE) | Preferential aggregation around peptides embedded in the membrane, displacing water. nih.gov | Stabilization of secondary structures of membrane-associated peptides. nih.gov |

| Hexafluoroisopropanol (HFIP) | Tendency to aggregate around peptides, increasing the local cosolvent concentration. nih.gov | Displacement of water at the peptide surface, stabilizing its structure. nih.gov |

Aggregation and Clustering Behavior:

A notable characteristic of fluorinated alcohols, as revealed by MD simulations, is their tendency to self-aggregate in aqueous solutions. nih.gov This clustering is driven by the hydrophobic interactions between the fluorinated alkyl chains. nih.gov The size and nature of these aggregates can vary depending on the concentration of the fluoroalcohol.

In low concentrations, small clusters of fluorinated alcohol molecules may form, surrounded by a shell of structured water. As the concentration increases, these clusters can grow and coalesce. Density Functional Theory (DFT) calculations, which are often used in conjunction with MD simulations, suggest that the hydrogen bond donor ability of fluorinated alcohols is significantly enhanced in dimers and trimers compared to monomers. nih.gov This cooperative enhancement of hydrogen bonding within aggregates is believed to be crucial for the unique solvent properties of fluorinated alcohols. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| System Composition | One alcohol molecule in a box of 216 water molecules. aip.orgaip.org |

| Temperature | 298.15 K. aip.orgaip.org |

| Ensemble | Canonical ensemble (NVT). aip.orgaip.org |

| Potential Model (Water) | MCY (Matsuoka-Clementi-Yoshimine). aip.orgaip.org |

| Potential Model (Alcohol-Water) | Derived from ab initio molecular orbital calculations. aip.orgaip.org |

Synthesis and Functional Exploration of 1h,1h,2h,3h Nonafluorohept 2 En 1 Ol Derivatives

Derivatization at the Hydroxyl Group

The primary hydroxyl group in 1H,1H,2H,3H-nonafluorohept-2-en-1-ol serves as a key site for derivatization, enabling the introduction of various functional groups and the extension of the molecular framework.

Synthesis of Esters and Ethers with Diverse functionalities

The conversion of the hydroxyl group into esters and ethers is a fundamental strategy to modify the compound's properties and to introduce functionalities for further reactions.

Esterification: Esters are readily synthesized through acylation. This process involves reacting the alcohol with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. libretexts.orgnih.gov The use of perfluorinated acylating agents can produce derivatives that are more volatile and exhibit enhanced detectability with electron capture detectors in gas chromatography. libretexts.orgyoutube.com Another efficient method involves the use of fluoroalkyl chloroformates, which can achieve complete conversion to the corresponding mixed carbonates under anhydrous conditions in seconds. nih.govsci-hub.se

Etherification: The synthesis of ethers can be accomplished via methods like the Williamson ether synthesis. This involves the initial conversion of the alcohol to its more nucleophilic alkoxide form, which then reacts with an alkyl halide in a nucleophilic substitution reaction. This pathway allows for the introduction of a wide variety of alkyl or aryl groups.

| Reaction Type | Reagent(s) | Product Type | Key Features |

| Esterification | Acyl Chloride (R-COCl), Pyridine | Ester | Common and versatile method. |

| Acid Anhydride ((RCO)₂O) | Ester | Alternative to acyl chlorides. | |

| Fluoroalkyl Chloroformate | Mixed Carbonate | Rapid and efficient derivatization. nih.gov | |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether | Introduces diverse alkyl/aryl groups. |

Formation of Alkoxides and Their Applications in Organic Synthesis

The hydroxyl group of this compound is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form the corresponding alkoxide. This alkoxide is a potent nucleophile and a strong base, making it a valuable intermediate in organic synthesis.

As a nucleophile, the alkoxide is central to the Williamson ether synthesis for creating C-O bonds as mentioned above. It can also participate in nucleophilic addition reactions to carbonyl compounds or ring-opening reactions of epoxides. As a base, it can be employed to deprotonate other species in a reaction mixture, facilitating various base-catalyzed transformations. Its utility allows for the construction of more complex molecular architectures originating from the alcohol starting material.

Chemical Modifications of the Perfluorinated Alkene Chain

The electron-deficient double bond in this compound is a prime target for a variety of addition reactions. The strong electron-withdrawing nature of the perfluorobutyl group significantly influences the reactivity of the alkene, making it susceptible to nucleophilic attack and specific types of oxidations.

Hydrogenation and Halogenation Reactions

Hydrogenation: The double bond can be saturated via catalytic hydrogenation. This reaction typically involves molecular hydrogen (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). youtube.com The process results in the syn-addition of two hydrogen atoms across the double bond, yielding the saturated alcohol, 1H,1H,2H,3H,3H-nonafluoroheptan-1-ol. This reaction proceeds without rearrangement due to the absence of a carbocation intermediate. youtube.com

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond proceeds readily to form the corresponding vicinal dihalide. masterorganicchemistry.com This reaction typically occurs through a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face, resulting in anti-addition stereochemistry. masterorganicchemistry.comyoutube.com The reaction with bromine serves as a qualitative test for unsaturation, where the reddish-brown color of the bromine disappears upon reaction. chemguide.co.uk In contrast, the reaction with fluorine is generally explosive and not synthetically useful. libretexts.org

| Reaction Type | Reagent(s) | Product | Stereochemistry |

| Hydrogenation | H₂, Pd/C or PtO₂ | Saturated Alcohol | Syn-addition |

| Halogenation | Br₂ or Cl₂ in CCl₄ | Vicinal Dihalide | Anti-addition |

Epoxidation and Dihydroxylation of the Double Bond

Epoxidation: Due to the electron-deficient nature of the perfluoroalkyl-substituted alkene, it is resistant to oxidation by common electrophilic epoxidizing agents like m-CPBA. Instead, nucleophilic epoxidation methods are more effective. The Weitz-Scheffer reaction, which utilizes hydrogen peroxide under basic conditions, is a classic method for the epoxidation of such electron-poor alkenes. organicreactions.org The reaction proceeds via a Michael-type addition of the hydroperoxide anion, followed by intramolecular cyclization to form the epoxide. youtube.com

Dihydroxylation: The conversion of the alkene to a vicinal diol (a glycol) can be achieved through two main stereochemical pathways.

Syn-dihydroxylation: This can be accomplished using strong oxidizing agents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org These reactions proceed through a cyclic intermediate that, upon cleavage, yields the syn-diol. Given the high cost and toxicity of osmium tetroxide, it is often used in catalytic amounts in conjunction with a co-oxidant. wikipedia.org

Anti-dihydroxylation: This is a two-step process that begins with the epoxidation of the alkene as described above. The resulting epoxide is then subjected to acid-catalyzed ring-opening with water as the nucleophile. The backside attack of water on the protonated epoxide leads to the formation of the anti-diol. libretexts.orglibretexts.org

Enantioselective methods, such as the Sharpless asymmetric dihydroxylation, can be applied to produce chiral diols from perfluoroalkyl-substituted alkenes. soton.ac.uk

Introduction of Heteroatoms and Complex Architectures

The functional handles on this compound and its derivatives provide multiple avenues for introducing heteroatoms—any atom other than carbon or hydrogen—and for constructing more complex molecular structures. biologyinsights.com The incorporation of heteroatoms like nitrogen, sulfur, and phosphorus is crucial in medicinal chemistry and materials science. biologyinsights.comnumberanalytics.com

One common strategy involves converting the primary hydroxyl group into a good leaving group, such as a tosylate or mesylate. This allows for subsequent nucleophilic substitution (Sɴ2) reactions with a wide range of heteroatom-containing nucleophiles, including azides (for amines), thiols (for sulfides), and phosphines (for phosphonium (B103445) salts).

Furthermore, the electron-deficient alkene is a suitable partner in various cycloaddition reactions, which are powerful methods for constructing heterocyclic rings. nih.gov For example, [3+2] cycloadditions with dipoles can lead to five-membered heterocyclic systems. Radical additions across the double bond also offer a pathway to introduce complex functionality. Photocatalytic methods utilizing fluoroalkyl carboxylic acids can achieve hydrofluoroalkylation, further extending the fluorinated chain. nih.gov Recent advances have also demonstrated that perfluoroalkenes can be converted into valuable ligands like N-heterocyclic carbenes (NHCs), which have applications in catalysis and materials. sciencedaily.com These diverse synthetic strategies underscore the potential of this compound as a foundational block for creating novel and complex fluorinated molecules.

Polymerization Chemistry of this compound as a Monomer

The presence of a terminal double bond in this compound allows it to participate in polymerization reactions. The electron-withdrawing nature of the fluoroalkyl chain significantly influences the reactivity of the double bond, making it amenable to various polymerization techniques.

While specific homopolymerization studies on this compound are not extensively documented in publicly available literature, the polymerization behavior of structurally similar fluorinated alkenes suggests that it could undergo radical polymerization. Techniques such as free-radical polymerization, initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, are commonly employed for fluorinated monomers.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the polymer architecture, including molecular weight and dispersity. These methods are particularly advantageous for synthesizing well-defined polymers with reactive functional groups. For instance, ATRP has been successfully used for the polymerization of various fluorinated methacrylates, yielding polymers with predictable molecular weights and narrow distributions. Current time information in Perry County, US. Similarly, RAFT polymerization has been employed for the synthesis of block copolymers containing semi-fluorinated monomers. bohrium.com

The anticipated homopolymer of this compound would feature a polyolefin backbone with pendant fluoroalkyl chains and hydroxyl groups. The presence of these hydroxyl groups would render the polymer more hydrophilic compared to its non-functionalized counterparts and provide sites for post-polymerization modification.

Table 1: Potential Initiators and Conditions for Homopolymerization of Fluorinated Alkenols

| Polymerization Technique | Initiator/Catalyst System | Typical Reaction Conditions | Expected Polymer Characteristics |

| Free Radical Polymerization | Azobisisobutyronitrile (AIBN) | 60-80 °C, inert atmosphere | Broad molecular weight distribution |

| Atom Transfer Radical Polymerization (ATRP) | Cu(I)Br / PMDETA | Room temperature to 60 °C | Controlled molecular weight, low dispersity |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Trithiocarbonate RAFT agent / AIBN | 60-80 °C, inert atmosphere | Controlled molecular weight, low dispersity, living characteristics |

The copolymerization of this compound with other monomers is a promising strategy for tailoring the properties of the resulting materials. The incorporation of the fluoroalkenol moiety can impart desirable characteristics such as hydrophobicity, oleophobicity, and chemical resistance to conventional polymers.

Copolymerization with common monomers like acrylates, methacrylates, and styrenes can be achieved through various radical polymerization methods. The reactivity ratios of the comonomers would determine the composition and microstructure of the resulting copolymer. For instance, the copolymerization of fluorinated acrylates with multifunctional acrylates has been explored to create crosslinked polymer networks with specific surface properties.

The hydroxyl functionality of this compound introduces a hydrophilic component into the copolymer, leading to amphiphilic materials. Such copolymers could find applications as surfactants, compatibilizers for polymer blends, or as coatings with tunable surface energies. Furthermore, the hydroxyl groups can be utilized for subsequent chemical modifications, such as grafting other polymer chains or attaching specific functional molecules. The synthesis of fluorinated polyurethanes, for example, often involves the reaction of hydroxyl-terminated fluoropolymers with isocyanates, resulting in materials with excellent thermal and chemical stability. nih.gov

Table 2: Potential Comonomers for Copolymerization with this compound and Potential Applications

| Comonomer | Polymerization Method | Potential Copolymer Properties | Potential Applications |

| Methyl Methacrylate (B99206) (MMA) | RAFT, ATRP | Enhanced thermal stability, tunable surface energy | Optical materials, specialty coatings |

| Styrene | Free Radical, RAFT | Increased refractive index, hydrophobicity | High-performance plastics, membranes |

| Acrylic Acid | Free Radical | Amphiphilicity, reactive pendant groups | Adhesives, hydrogels, functional coatings |

| Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) | Free Radical | Crosslinked network, solvent resistance | Dental resins, monolithic materials |

Synthesis of Complex Molecular Scaffolds Incorporating the Fluoroalkenol Moiety

Beyond polymerization, the unique structure of this compound makes it a valuable building block for the synthesis of complex molecular scaffolds. The combination of a reactive double bond and a hydroxyl group allows for a variety of chemical transformations.

One powerful technique for the synthesis of cyclic structures is Ring-Closing Metathesis (RCM). wikipedia.org By tethering the this compound to another olefin through its hydroxyl group, subsequent RCM can lead to the formation of fluorinated macrocycles. nih.gov These macrocyclic structures are of interest in medicinal chemistry and materials science due to their constrained conformations and unique host-guest properties. The synthesis of fluorinated heterocycles containing an oxaza bond has been achieved through RCM of bisolefins that include a fluoroalkene moiety. academie-sciences.fr

The hydroxyl group can also serve as a handle for the attachment of the fluoroalkenol to larger molecular frameworks. For example, esterification or etherification reactions can be used to incorporate the fluoroalkyl chain into dendrimers, calixarenes, or other supramolecular structures. The resulting molecules would exhibit modified solubility, self-assembly behavior, and surface properties. The strategic incorporation of fluorine into drug molecules has been shown to productively influence their properties, and similar principles can be applied to the design of complex fluorinated scaffolds. acs.org

The double bond can participate in various addition reactions, such as Diels-Alder cycloadditions or Michael additions, to construct intricate polycyclic systems. The presence of the fluoroalkyl group can influence the stereoselectivity of these reactions, providing access to novel fluorinated compounds with well-defined three-dimensional structures.

Table 3: Synthetic Strategies for Complex Scaffolds from Fluorinated Alkenols

| Synthetic Strategy | Reagents and Conditions | Resulting Molecular Scaffold | Key Features |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs catalyst, dilute solution | Fluorinated macrocycles and heterocycles | Constrained conformation, potential for host-guest chemistry |

| Esterification / Etherification | Acid chloride or alkyl halide in the presence of a base | Dendrimers, functionalized surfaces | Modified solubility, self-assembly properties |

| Diels-Alder Cycloaddition | Diene, thermal or Lewis acid catalysis | Polycyclic fluorinated compounds | High stereochemical control, complex 3D structures |

| Michael Addition | Nucleophile, base catalysis | Functionalized fluoroalkyl chains | Introduction of new functional groups |

Applications of 1h,1h,2h,3h Nonafluorohept 2 En 1 Ol and Its Derivatives in Advanced Materials and Catalysis

Design and Synthesis of Novel Fluorinated Polymers and Copolymers

The presence of a polymerizable double bond and a functional hydroxyl group in 1H,1H,2H,3H-nonafluorohept-2-en-1-ol allows for its incorporation into a variety of polymer structures. This versatility is exploited in the creation of high-performance coatings, films, elastomers, and resins.

One of the primary applications of this compound is in the synthesis of fluorinated acrylate (B77674) and methacrylate (B99206) monomers. These monomers can be readily polymerized to form polymers with pendant fluoroalkyl chains, which are essential for creating surfaces with low energy and high repellency. The synthesis typically involves the esterification of the fluoroalcohol with acryloyl chloride or methacryloyl chloride.

These fluorinated acrylic polymers are key components in the formulation of high-performance coatings. researchgate.net The coatings exhibit excellent hydrophobicity and oleophobicity, crucial for applications requiring resistance to water, oil, and staining. ptfecoatings.comsunex.com The low surface energy imparted by the fluorinated side chains prevents the wetting of the surface, causing liquids to bead up and roll off. semanticscholar.org

Copolymerization of these fluorinated monomers with conventional acrylic monomers, such as methyl methacrylate (MMA) and butyl acrylate (BA), allows for the tailoring of the coating's properties. researchgate.net This approach can improve adhesion to various substrates and enhance the mechanical properties of the resulting films, such as flexibility and durability. researchgate.net The resulting copolymers have found use in a range of applications, from protective coatings for electronics to anti-fouling marine paints. dau.edu

Table 1: Properties of Coatings Derived from Fluorinated Acrylate Copolymers

| Property | Description |

| Contact Angle (Water) | Typically > 110°, indicating high hydrophobicity. |

| Contact Angle (Oil) | Typically > 70°, indicating high oleophobicity. |

| Surface Energy | Can be as low as 6 mN/m, contributing to excellent repellency. mdpi.com |

| Adhesion | Can be optimized by copolymerization with non-fluorinated monomers. |

| Chemical Resistance | High resistance to a wide range of chemicals and solvents. semanticscholar.org |

| UV Resistance | The strong C-F bond contributes to excellent weatherability. |

The incorporation of the nonafluoroheptenyl group into polymer backbones can significantly enhance the thermal and chemical stability of elastomers and resins. Fluoroelastomers are known for their exceptional performance in harsh environments, maintaining their properties at high temperatures and in the presence of aggressive chemicals. 20.210.105researchgate.net

While direct polymerization of this compound into elastomers is less common, it can be functionalized and incorporated as a comonomer in the synthesis of specialty fluoroelastomers. For instance, the hydroxyl group can be modified to introduce other reactive functionalities suitable for specific polymerization techniques. The resulting elastomers would benefit from the bulky, chemically inert fluorinated side chains, which can reduce polymer chain mobility and protect the main chain from chemical attack.

In the realm of resins, the introduction of fluorinated moieties from this compound can lead to materials with low dielectric constants, high thermal stability, and excellent chemical resistance. These properties are highly desirable in the electronics and aerospace industries for applications such as encapsulants, adhesives, and composite matrices. researchgate.net Fluorinated polyurethanes, for example, can be synthesized using fluorinated diols derived from compounds like this compound, resulting in materials with enhanced hydrophobicity and stability. mdpi.com

Development of Specialty Fluids and Lubricants

Specialty fluids and lubricants are designed to perform under extreme conditions where conventional hydrocarbon-based products fail. globalspec.com Fluorinated fluids, in particular, are valued for their high thermal stability, chemical inertness, non-flammability, and low volatility. vacuumoil.com

Derivatives of this compound can be utilized in the synthesis of specialty fluids and as additives to lubricants. For example, etherification or esterification of the hydroxyl group can yield fluorinated compounds with tailored viscosity and thermal properties. These fluids can be used as heat transfer fluids in aggressive chemical environments, as high-performance vacuum pump oils, or as dielectric fluids. shell.com